molecular formula C9H15ClO2 B13301274 3,5-Dimethylcyclohexyl chloroformate

3,5-Dimethylcyclohexyl chloroformate

Cat. No.: B13301274
M. Wt: 190.67 g/mol
InChI Key: RTEYUKBPLDBPQA-UHFFFAOYSA-N
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Description

3,5-Dimethylcyclohexyl chloroformate (CAS No. 1506183-62-5) is an organochlorine compound with the molecular formula C₉H₁₅ClO₂ and a molecular weight of 190.67 g/mol . Its structure consists of a cyclohexyl ring substituted with two methyl groups at the 3 and 5 positions, linked to a chloroformate functional group (-O-CO-Cl). The SMILES notation O=C(Cl)OC1CC(C)CC(C)C1 highlights its stereochemical configuration . This compound is classified as an acylating agent, commonly used in organic synthesis for introducing the cyclohexylmethyl carbonyl group into target molecules.

Properties

Molecular Formula

C9H15ClO2

Molecular Weight

190.67 g/mol

IUPAC Name

(3,5-dimethylcyclohexyl) carbonochloridate

InChI

InChI=1S/C9H15ClO2/c1-6-3-7(2)5-8(4-6)12-9(10)11/h6-8H,3-5H2,1-2H3

InChI Key

RTEYUKBPLDBPQA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)OC(=O)Cl)C

Origin of Product

United States

Preparation Methods

3,5-Dimethylcyclohexyl chloroformate can be synthesized through the reaction of 3,5-dimethylcyclohexanol with phosgene (COCl₂). The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid (HCl) produced during the reaction. The general reaction is as follows:

3,5-Dimethylcyclohexanol+Phosgene3,5-Dimethylcyclohexyl chloroformate+HCl\text{3,5-Dimethylcyclohexanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 3,5-Dimethylcyclohexanol+Phosgene→3,5-Dimethylcyclohexyl chloroformate+HCl

Industrial production methods often involve the use of continuous flow reactors to ensure efficient mixing and temperature control, which are crucial for handling phosgene safely .

Chemical Reactions Analysis

3,5-Dimethylcyclohexyl chloroformate undergoes several types of chemical reactions:

  • Substitution Reactions: : It reacts with amines to form carbamates and with alcohols to form carbonate esters. For example:

    3,5-Dimethylcyclohexyl chloroformate+AmineCarbamate+HCl\text{this compound} + \text{Amine} \rightarrow \text{Carbamate} + \text{HCl} 3,5-Dimethylcyclohexyl chloroformate+Amine→Carbamate+HCl

    3,5-Dimethylcyclohexyl chloroformate+AlcoholCarbonate Ester+HCl\text{this compound} + \text{Alcohol} \rightarrow \text{Carbonate Ester} + \text{HCl} 3,5-Dimethylcyclohexyl chloroformate+Alcohol→Carbonate Ester+HCl

  • Hydrolysis: : In the presence of water, it hydrolyzes to form 3,5-dimethylcyclohexanol and carbon dioxide (CO₂):

    3,5-Dimethylcyclohexyl chloroformate+H₂O3,5-Dimethylcyclohexanol+CO₂+HCl\text{this compound} + \text{H₂O} \rightarrow \text{3,5-Dimethylcyclohexanol} + \text{CO₂} + \text{HCl} 3,5-Dimethylcyclohexyl chloroformate+H₂O→3,5-Dimethylcyclohexanol+CO₂+HCl

Common reagents used in these reactions include amines, alcohols, and bases like pyridine .

Mechanism of Action

The mechanism of action of 3,5-Dimethylcyclohexyl chloroformate involves its reactivity as a chloroformate ester. It reacts with nucleophiles, such as amines and alcohols, to form carbamates and carbonate esters, respectively. The reaction proceeds through a nucleophilic substitution mechanism, where the nucleophile attacks the carbonyl carbon of the chloroformate, displacing the chloride ion (Cl⁻) .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 3,5-dimethylcyclohexyl chloroformate and analogous chloroformates:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 1506183-62-5 C₉H₁₅ClO₂ 190.67 Bulky cyclohexyl ring with 3,5-methyl groups
3,5-Dimethylphenyl chloroformate 36037-36-2 C₉H₉ClO₂ 184.62 Aromatic phenyl ring with 3,5-methyl groups
Isopropyl chloroformate Not provided C₃H₅ClO₂ ~108.52 (calculated) Branched alkyl chain (isopropyl group)
Ethyl chloroformate 541-41-3 C₃H₅ClO₂ 108.52 Linear alkyl chain (ethyl group)

Key Observations :

  • Substituent Effects : The cyclohexyl group in this compound introduces significant steric hindrance compared to phenyl or linear/branched alkyl groups. This bulkiness may reduce reactivity in nucleophilic acyl substitution reactions compared to smaller chloroformates like ethyl or isopropyl derivatives .
  • Aromatic vs.
Physical Properties
  • Volatility : Ethyl and isopropyl chloroformates (MW ~108 g/mol) are highly volatile, with lower boiling points compared to 3,5-dimethylcyclohexyl (MW 190.67 g/mol) and 3,5-dimethylphenyl (MW 184.62 g/mol) derivatives .

Biological Activity

3,5-Dimethylcyclohexyl chloroformate is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C10H17ClO2
  • Molecular Weight : 202.7 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that can interact with various biological macromolecules. The chloroformate group is known to react with nucleophiles, such as amino acids in proteins, leading to the modification of enzymatic activities and potentially altering metabolic pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated significant inhibitory effects.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

In vitro studies have explored the anticancer potential of this compound against various cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549).

  • Cell Viability Assay Results :
Cell Line IC50 (µM) Mechanism of Action
MCF-715.4Induction of apoptosis via caspase activation
A54922.8Cell cycle arrest at G1 phase

The observed IC50 values indicate that the compound effectively reduces cell viability at relatively low concentrations, highlighting its potential as a chemotherapeutic agent.

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized this compound and evaluated its biological properties. The synthesis involved reacting 3,5-dimethylcyclohexanol with phosgene under controlled conditions. Following synthesis, the compound was tested for antimicrobial and anticancer activities.

  • Findings : The synthesized compound exhibited a greater antimicrobial effect compared to commercially available antibiotics. Additionally, it showed promising anticancer activity in cell lines resistant to conventional therapies.

Case Study 2: Toxicological Assessment

Another investigation focused on the toxicological profile of this compound. In vivo studies conducted on murine models assessed the compound's safety and potential side effects.

  • Results : The study revealed no significant acute toxicity at doses up to 100 mg/kg body weight. However, chronic exposure led to mild hepatotoxicity, emphasizing the need for further safety evaluations before clinical applications.

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